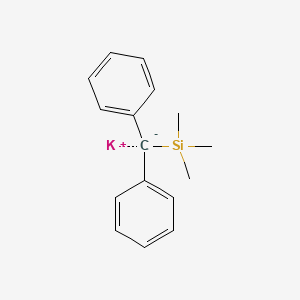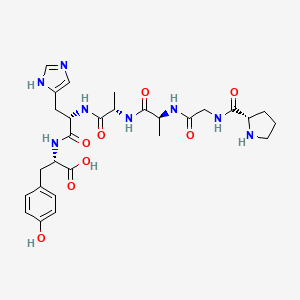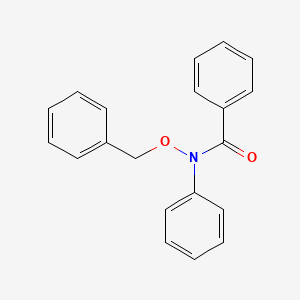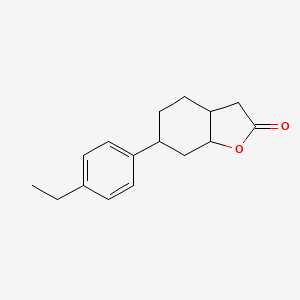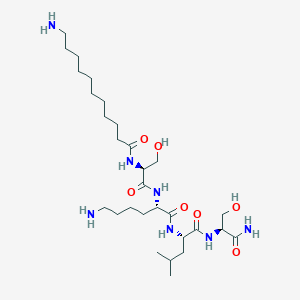
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide is a complex peptide compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an 11-aminoundecanoyl group attached to a sequence of amino acids: L-serine, L-lysine, L-leucine, and L-serinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves multiple steps, starting with the preparation of 11-aminoundecanoic acid. This precursor can be synthesized from vernolic acid through a series of reactions, including saponification, hydrogenation, oxidation, and catalytic reduction . The resulting 11-aminoundecanoic acid is then coupled with the amino acids L-serine, L-lysine, L-leucine, and L-serinamide using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of complex peptides, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield corresponding oxides, while reduction may result in modified functional groups.
Wissenschaftliche Forschungsanwendungen
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a model peptide for studying protein interactions and functions.
Medicine: The compound has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: It can be used in the production of specialized materials, such as biopolymers and organogelators.
Wirkmechanismus
The mechanism of action of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound’s amino acid sequence allows it to bind to proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide include other peptide-based molecules with similar amino acid sequences or functional groups. Examples include:
- N-(11-Aminoundecanoyl)-L-seryl-N-(2-cyclohexylethyl)-L-lysinamide
- N-(11-Aminoundecanoyl)-L-seryl-N-(3-cyclohexylpropyl)-L-lysinamide
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the 11-aminoundecanoyl group
Eigenschaften
CAS-Nummer |
190732-18-4 |
|---|---|
Molekularformel |
C29H57N7O7 |
Molekulargewicht |
615.8 g/mol |
IUPAC-Name |
11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide |
InChI |
InChI=1S/C29H57N7O7/c1-20(2)17-22(28(42)36-23(18-37)26(32)40)35-27(41)21(13-10-12-16-31)34-29(43)24(19-38)33-25(39)14-9-7-5-3-4-6-8-11-15-30/h20-24,37-38H,3-19,30-31H2,1-2H3,(H2,32,40)(H,33,39)(H,34,43)(H,35,41)(H,36,42)/t21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
NYJZEDMFLXXNRP-ZJZGAYNASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CCCCCCCCCCN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


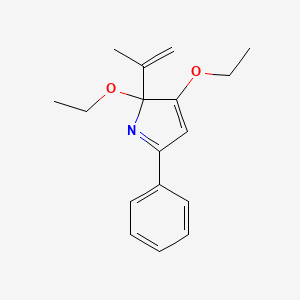
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
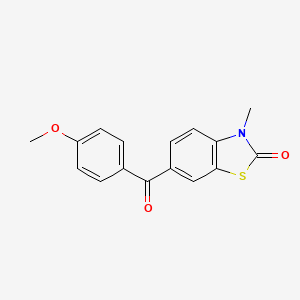

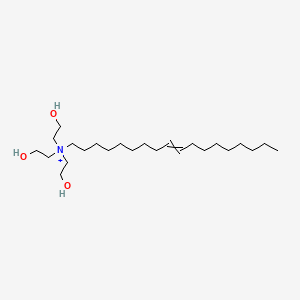
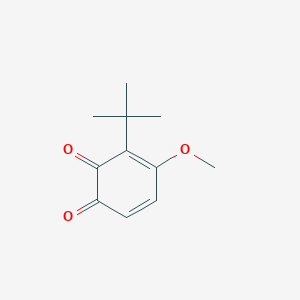

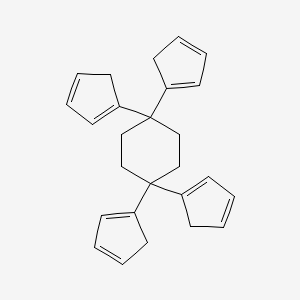
![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
